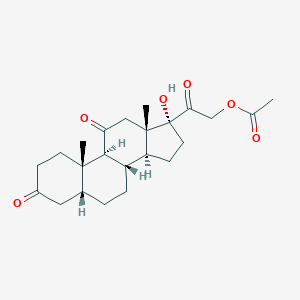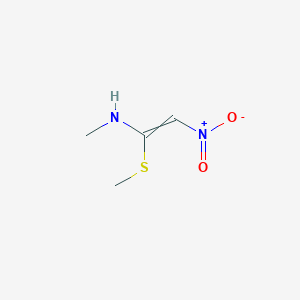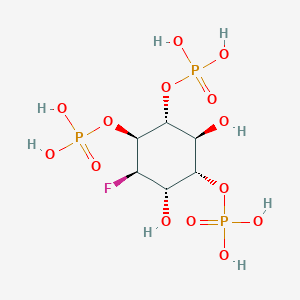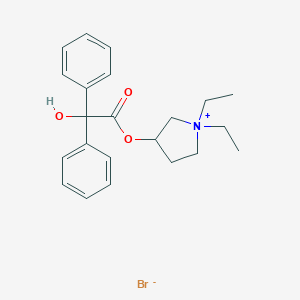
Bromuro de benzalconio
Descripción general
Descripción
Benzilonium bromide is a quaternary ammonium compound known for its antimuscarinic properties. It is primarily used as an antispasmodic and antimuscarinic agent with minimal passage through the blood-brain barrier . The compound’s molecular formula is C22H28BrNO3, and it has a molecular weight of 434.37 g/mol .
Aplicaciones Científicas De Investigación
Benzilonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: The compound’s antimuscarinic properties make it useful in studying neurotransmitter interactions and receptor binding.
Medicine: Benzilonium bromide is employed as an antispasmodic agent in the treatment of gastrointestinal disorders.
Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mecanismo De Acción
The mechanism of action of benzilonium bromide involves its interaction with muscarinic receptors. By blocking these receptors, it inhibits the action of acetylcholine, leading to a reduction in muscle spasms and other related effects. The compound’s quaternary ammonium structure prevents it from crossing the blood-brain barrier, limiting its central nervous system effects .
Similar Compounds:
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties but different applications.
Cetrimonium Bromide: Used as a surfactant and antiseptic.
Uniqueness: Benzilonium bromide’s unique feature is its minimal passage through the blood-brain barrier, making it suitable for peripheral applications without significant central nervous system effects .
By understanding the properties, preparation methods, chemical reactions, and applications of benzilonium bromide, researchers can better utilize this compound in various scientific and industrial fields.
Safety and Hazards
Direcciones Futuras
The market for Benzilonium bromide is projected to grow significantly in the coming years, with its market size expected to rise from US$ 883.6 million in 2023 to US$ 1,943.3 million by 2033 . This growth is driven by its wide range of applications in various industries and ongoing research and development activities to enhance its efficacy and expand its applications .
Análisis Bioquímico
Biochemical Properties
Benzilonium bromide plays a significant role in biochemical reactions due to its cationic surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through ionic and hydrophobic interactions. The compound is known to disrupt the lipid bilayers of bacterial cell membranes, leading to increased permeability and leakage of cellular contents . Additionally, Benzilonium bromide can bind to proteins and enzymes, altering their structure and function, which contributes to its antimicrobial activity .
Cellular Effects
Benzilonium bromide exerts profound effects on various cell types and cellular processes. It has been shown to induce reactive oxygen species (ROS) production and activate the nuclear factor E2 related factor 2 (Nrf2) pathway, leading to increased expression of heme oxygenase 1 (HO-1) in HaCat cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, Benzilonium bromide can cause cytotoxicity and apoptosis in treated cells, as evidenced by increased TUNEL staining and flow cytometry results .
Molecular Mechanism
The molecular mechanism of Benzilonium bromide involves its interaction with cellular membranes and proteins. The compound’s lipophilic properties allow it to intercalate into the lipid bilayer of cell membranes, disrupting their integrity and increasing permeability . This disruption leads to the leakage of essential cellular contents and ultimately cell death. Additionally, Benzilonium bromide can induce oxidative stress by generating ROS, which further damages cellular components and activates stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzilonium bromide can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to Benzilonium bromide can lead to increased bacterial resistance and environmental pollution . Additionally, the compound’s antimicrobial efficacy may decrease over time due to the development of resistance mechanisms in target organisms .
Dosage Effects in Animal Models
The effects of Benzilonium bromide vary with different dosages in animal models. Higher doses of the compound have been associated with increased cytotoxicity and adverse effects. For example, in ocular studies, higher concentrations of Benzilonium bromide caused more severe corneal epithelial disruption, corneal opacity, and neovascularization in mice . Similarly, repeated dermal applications of high doses in rabbits led to liver and kidney damage, increased body temperature, and changes in blood cellular parameters .
Metabolic Pathways
Benzilonium bromide is involved in various metabolic pathways, particularly those related to its antimicrobial activity. The compound can enhance the production of short-chain fatty acids (SCFAs) from anaerobic fermentation sludge by increasing the relative abundances of hydrolytic-acidifying bacteria and improving metabolic pathways and functional genes for sludge lysis . This indicates that Benzilonium bromide can influence metabolic flux and metabolite levels in microbial communities.
Transport and Distribution
The transport and distribution of Benzilonium bromide within cells and tissues are influenced by its cationic nature and lipophilic properties. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, Benzilonium bromide can accumulate in specific compartments, such as the cytoplasm and cell membrane, where it exerts its antimicrobial effects .
Subcellular Localization
Benzilonium bromide’s subcellular localization is primarily in the cell membrane and cytoplasm. Its lipophilic properties allow it to integrate into the lipid bilayer of cell membranes, where it disrupts membrane integrity and increases permeability . Additionally, Benzilonium bromide can interact with intracellular proteins and enzymes, affecting their function and contributing to its antimicrobial activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzilonium bromide can be synthesized through the bromination of benzylic compounds. One efficient method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) to produce polybrominated mixtures, which are then debrominated with diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromides .
Industrial Production Methods: In industrial settings, benzilonium bromide is typically produced by reacting benzyl chloride with a tertiary amine, followed by quaternization with methyl bromide. This process ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Benzilonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Diethyl Phosphite and N,N-diisopropylethylamine: Used for debromination processes.
Major Products Formed: The primary products formed from these reactions include monobromides and other brominated derivatives, depending on the reaction conditions and reagents used .
Propiedades
IUPAC Name |
(1,1-diethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NO3.BrH/c1-3-23(4-2)16-15-20(17-23)26-21(24)22(25,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,20,25H,3-4,15-17H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMMWVHTLAENAS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057612 | |
| Record name | Benzilonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1050-48-2 | |
| Record name | Pyrrolidinium, 1,1-diethyl-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzilonium bromide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzilonium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzilonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzilonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZILONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMB5M4GMHP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B135521.png)

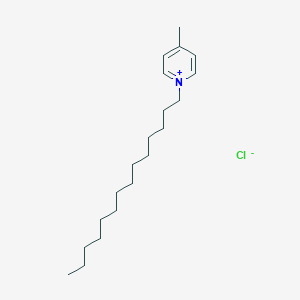
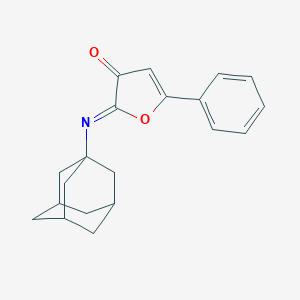

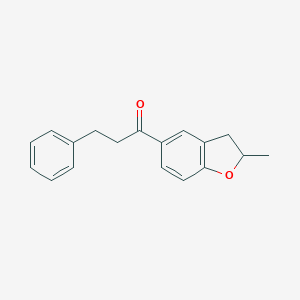
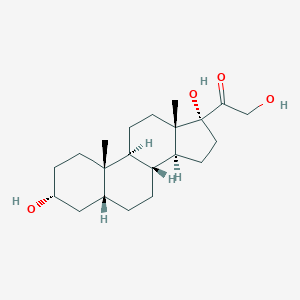
![5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine](/img/structure/B135545.png)

